3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1201784-82-8
VCID: VC15962944
InChI: InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

CAS No.: 1201784-82-8

Cat. No.: VC15962944

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine - 1201784-82-8

Specification

CAS No. 1201784-82-8
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine
Standard InChI InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2
Standard InChI Key VQVYZQACSBVNRY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3

Introduction

Synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Optimization and Yield

Preliminary data indicate that the conventional hydroximinoyl chloride route achieves moderate yields (50–70%) under reflux conditions. Substituting iodinated alkynes with brominated analogs may enhance reactivity, though this remains speculative without empirical validation. Further studies are needed to explore microwave-assisted or flow chemistry techniques to accelerate reaction times and improve purity.

Mechanism of Action: Dual Kinase Inhibition

The compound’s primary mechanism involves dual inhibition of CK2 and GSK3β, serine/threonine kinases implicated in cell proliferation and apoptosis. By binding to the ATP-binding pockets of these kinases, 3-phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine prevents the phosphorylation of downstream targets like phosphatase and tensin homolog (PTEN), a tumor suppressor protein.

  • CK2 Inhibition: CK2 overexpression is linked to cancer progression through its regulation of DNA repair and cell survival pathways. The compound’s inhibition of CK2 restores PTEN activity, promoting apoptosis in malignant cells.

  • GSK3β Inhibition: GSK3β modulates Wnt/β-catenin signaling, which is often dysregulated in cancers. Suppressing GSK3β stabilizes β-catenin, though the net effect on oncogenesis remains context-dependent.

Biological Activities

Anticancer Properties

In vitro studies highlight the compound’s potency against cancer cell lines, particularly those with PTEN mutations. For instance, it exhibits an IC50_{50} of 2.5 µM in human colon cancer cells (HCT-116), surpassing analogues lacking the phenyl substituent. This activity correlates with reduced phosphorylation of Akt, a downstream effector of PTEN.

Chemical Properties and Stability

The compound’s stability under physiological conditions is critical for therapeutic applications. Preliminary data suggest moderate solubility in aqueous buffers (0.1 mg/mL at pH 7.4) and a half-life of 12 hours in human plasma. Degradation occurs via oxidative deamination, necessitating formulation strategies to enhance bioavailability.

PropertyValue
Molecular Weight214.26 g/mol
LogP (Partition Coefficient)2.1 ± 0.3
Aqueous Solubility0.1 mg/mL (pH 7.4)
Plasma Half-Life12 hours

Scientific Applications

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is primarily investigated in oncology for its kinase-inhibitory properties. Preclinical studies explore its synergy with chemotherapeutic agents like cisplatin, enhancing apoptosis in resistant tumors. Additionally, its scaffold serves as a template for designing dual-target inhibitors to address kinase crosstalk in cancer .

Comparison with Analogous Isoxazole Derivatives

The compound’s biological profile distinguishes it from structurally related isoxazoles:

CompoundMolecular FormulaKey Activity
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amineC10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}Antidepressant
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehydeC9H9NO2\text{C}_{9}\text{H}_{9}\text{NO}_{2}Antimicrobial

The phenyl and amine substituents in the target compound enhance kinase affinity compared to methyl or carbonyl groups in analogues.

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